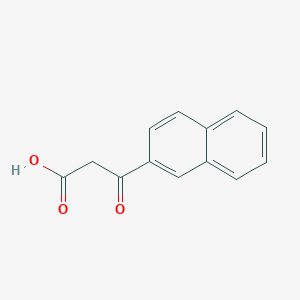

Beta-oxo-2-naphthalenepropanoic acid

Description

Beta-oxo-2-naphthalenepropanoic acid is an aromatic carboxylic acid derivative featuring a naphthalene ring substituted with a propanoic acid chain containing a ketone group at the beta position. The compound’s naphthalene backbone confers unique electronic and steric properties, making it valuable in synthetic organic chemistry and agrochemical intermediates.

Key characteristics include:

- Molecular formula: Likely C₁₃H₁₀O₃ (inferred from analogs).

- Functional groups: Beta-ketone, carboxylic acid, and naphthalene ring.

Properties

IUPAC Name |

3-naphthalen-2-yl-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRKIGAZHXSODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431073 | |

| Record name | Beta-oxo-2-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824424-57-9 | |

| Record name | Beta-oxo-2-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-oxo-2-naphthalenepropanoic acid can be synthesized through several methods. One common approach involves the reaction of 2-naphthylacetic acid with a suitable oxidizing agent to introduce the keto group at the beta position. Another method includes the condensation of 2-naphthaldehyde with malonic acid followed by decarboxylation and oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using catalysts to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and distillation to obtain the desired product.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Beta-oxo-2-naphthalenepropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Beta-oxo-2-naphthalenepropanoic acid exerts its effects involves interactions with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The naphthalene ring system can interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Substituent Variations in Propanoic Acid Derivatives

Beta-oxo-2-naphthalenepropanoic acid differs from analogs primarily in its aromatic system and substituent positions. Key comparisons include:

*Note: The exact CAS for this compound is unspecified in the evidence.

Key Differences :

- Aromatic System : Naphthalene derivatives exhibit enhanced conjugation and stability compared to benzene-based analogs, impacting UV absorption and reactivity .

- Functional Groups: Ester derivatives (e.g., ethyl or methyl esters) improve solubility in non-polar solvents, whereas free carboxylic acids are more polar and reactive .

- Substituent Effects : Fluorine or alkoxy groups (e.g., in 72773-88-7) enhance bioactivity, making such compounds suitable for pesticidal or pharmaceutical uses .

Biological Activity

Beta-oxo-2-naphthalenepropanoic acid, also known as CR 2945, is a compound that has garnered attention for its diverse biological activities, particularly in the context of gastrointestinal health and potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with a beta-keto acid functional group. Its chemical structure can be represented as follows:

Key Properties:

- Molecular Weight: 218.22 g/mol

- Solubility: Soluble in organic solvents, limited solubility in water.

- Melting Point: Approximately 130 °C.

Research indicates that CR 2945 acts primarily as a gastrin receptor antagonist, inhibiting gastric acid secretion. It has been shown to block cytosolic calcium elevation induced by gastrin in parietal cells, suggesting a competitive antagonistic mechanism.

Biological Activities

-

Antisecretory and Antiulcer Activity

- CR 2945 has demonstrated significant antisecretory effects in both in vitro and in vivo studies. It effectively reduces gastric acid secretion stimulated by gastrin, with an effective dose (ED50) of approximately 1.3 mg/kg when administered intravenously in rats .

- In comparative studies, CR 2945 exhibited stronger antiulcer effects than traditional treatments like ranitidine and omeprazole when administered intraduodenally .

-

Anti-inflammatory Effects

- The compound has been noted for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests its utility in treating conditions characterized by excessive inflammation.

-

Antimicrobial Activity

- Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is necessary to elucidate this aspect fully.

Case Study 1: Gastric Ulcer Treatment

A study involving rats indicated that CR 2945 significantly reduced the incidence of gastric ulcers induced by various stressors. The results showed a marked decrease in ulcer area compared to control groups treated with standard antiulcer medications.

Case Study 2: Gastrointestinal Disorders

In clinical trials involving cats with acid-related disorders, CR 2945 was administered and resulted in improved gastric motility and reduced symptoms associated with gastritis . The compound's effectiveness was attributed to its dual action on both gastrin receptors and direct mucosal protection.

Table 1: Comparative Efficacy of CR 2945 vs. Standard Treatments

| Compound | Administration Route | ED50 (mg/kg) | Effectiveness |

|---|---|---|---|

| CR 2945 | Intravenous | 1.3 | High |

| Ranitidine | Intravenous | 2.0 | Moderate |

| Omeprazole | Intraduodenal | 2.7 | Moderate |

Table 2: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.